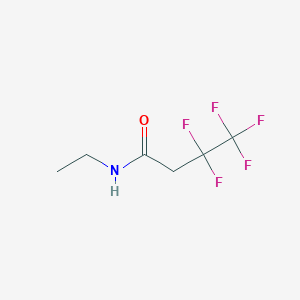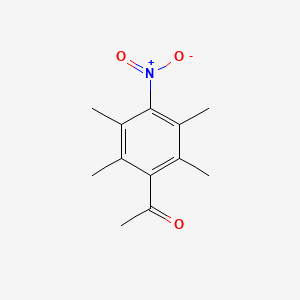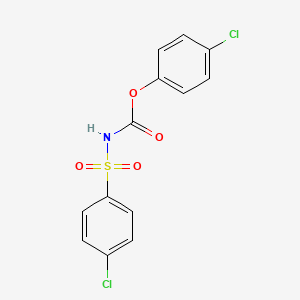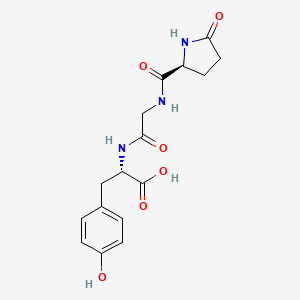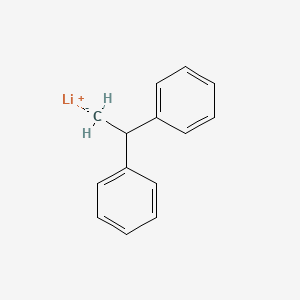
lithium;1-phenylethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1-phenylethylbenzene is an organolithium compound that features a lithium atom bonded to a 1-phenylethylbenzene moiety. Organolithium compounds are widely used in organic synthesis due to their high reactivity and ability to act as strong bases and nucleophiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium;1-phenylethylbenzene can be synthesized through the reaction of 1-phenylethylbenzene with lithium metal. This reaction typically involves the use of an inert solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction proceeds as follows:
1-Phenylethylbenzene+2Li→this compound+LiX
where X represents a halogen.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Lithium;1-phenylethylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with this compound under mild conditions to form new compounds.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Lithium;1-phenylethylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium;1-phenylethylbenzene involves its ability to act as a strong base and nucleophile. The lithium atom, being highly electropositive, facilitates the formation of carbanions, which can then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Phenyllithium: Another organolithium compound with similar reactivity but different structural features.
Lithium diisopropylamide (LDA): A strong base used in organic synthesis.
n-Butyllithium: A widely used organolithium reagent with high reactivity.
Uniqueness
Lithium;1-phenylethylbenzene is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable carbanions makes it a valuable reagent in organic synthesis.
Properties
CAS No. |
64740-52-9 |
|---|---|
Molecular Formula |
C14H13Li |
Molecular Weight |
188.2 g/mol |
IUPAC Name |
lithium;1-phenylethylbenzene |
InChI |
InChI=1S/C14H13.Li/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-12H,1H2;/q-1;+1 |
InChI Key |
VGMIGCVZIUYYCG-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH2-]C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


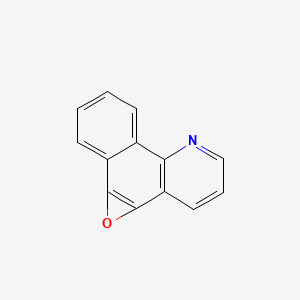
![Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14486503.png)
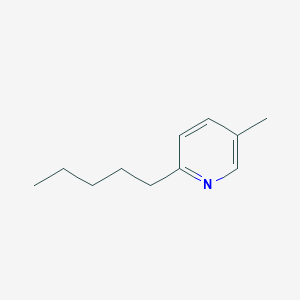
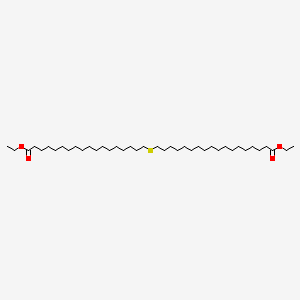
![6-Methyl[1,3,4]thiadiazolo[3,2-d]tetrazole](/img/structure/B14486517.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-4-(dimethylamino)butan-1-one](/img/structure/B14486519.png)
![Diethyl [(2,5-dimethylphenyl)methyl]phosphonate](/img/structure/B14486523.png)

